molecular formula C7H14ClN B1376591 2-(Cyclopent-1-en-1-yl)ethan-1-amine hydrochloride CAS No. 1085538-42-6

2-(Cyclopent-1-en-1-yl)ethan-1-amine hydrochloride

Cat. No.: B1376591
CAS No.: 1085538-42-6
M. Wt: 147.64 g/mol
InChI Key: QTOGYATXDIJKKW-UHFFFAOYSA-N
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Description

2-(Cyclopent-1-en-1-yl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C7H13N·HCl. It is a derivative of cyclopentene and ethanamine, and it is commonly used in various chemical research and industrial applications. The compound is known for its unique structure, which includes a cyclopentene ring attached to an ethanamine group, and it is often utilized in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 2-(Cyclopent-1-en-1-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Cyclopentene Formation: The initial step involves the formation of cyclopentene through the dehydrogenation of cyclopentane.

    Amination: The cyclopentene is then subjected to an amination reaction with ethylamine under controlled conditions to form 2-(Cyclopent-1-en-1-yl)ethan-1-amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 2-(Cyclopent-1-en-1-yl)ethan-1-amine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

2-(Cyclopent-1-en-1-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, alkoxides

Major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted amines.

Scientific Research Applications

2-(Cyclopent-1-en-1-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Cyclopent-1-en-1-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

2-(Cyclopent-1-en-1-yl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

    Cyclopent-2-en-1-amine hydrochloride: This compound has a similar structure but differs in the position of the double bond within the cyclopentene ring.

    1-(Cyclopent-2-en-1-yl)propan-2-one: This compound contains a ketone group instead of an amine group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

2-(cyclopenten-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-6-5-7-3-1-2-4-7;/h3H,1-2,4-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOGYATXDIJKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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